7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide
CAS No.: 1396877-01-2
Cat. No.: VC4455714
Molecular Formula: C22H23N3O4
Molecular Weight: 393.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396877-01-2 |
|---|---|
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.443 |
| IUPAC Name | 7-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H23N3O4/c1-28-18-6-2-4-16-12-19(29-20(16)18)21(26)24-13-15-7-10-25(11-8-15)22(27)17-5-3-9-23-14-17/h2-6,9,12,14-15H,7-8,10-11,13H2,1H3,(H,24,26) |
| Standard InChI Key | AUYUTORYEGPPRO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)C4=CN=CC=C4 |
Introduction
7-Methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound with a molecular formula of C22H23N3O4 and a molecular weight of 393.4 g/mol . This compound combines elements of benzofuran, piperidine, and nicotinoyl groups, suggesting potential biological activity due to its structural diversity.
Synthesis and Preparation
While specific synthesis protocols for 7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These typically include reactions such as amide formation, alkylation, and possibly ring closure reactions to form the benzofuran core.
Biological Activity and Potential Applications
Benzofurans are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . Although specific studies on 7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide are not available, its structural components suggest potential biological activity. The nicotinoyl group, for instance, is associated with compounds that may exhibit pharmacological effects.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis, purification, and biological evaluation. This could involve assessing its cytotoxicity, antimicrobial activity, and potential as a lead compound for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume